Cdc7-IN-20

Description

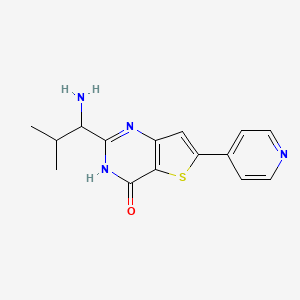

Structure

3D Structure

Properties

Molecular Formula |

C15H16N4OS |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-(1-amino-2-methylpropyl)-6-pyridin-4-yl-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C15H16N4OS/c1-8(2)12(16)14-18-10-7-11(9-3-5-17-6-4-9)21-13(10)15(20)19-14/h3-8,12H,16H2,1-2H3,(H,18,19,20) |

InChI Key |

BJPKTIJCZLHYBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of the Cdc7 Kinase Inhibitor TAK-931 (Simurosertib)

Disclaimer: Initial searches for a compound specifically named "Cdc7-IN-20" did not yield any publicly available information. Therefore, this guide focuses on a well-characterized and clinically evaluated Cdc7 inhibitor, TAK-931 (Simurosertib) , as a representative example to fulfill the core requirements of the user request for an in-depth technical guide on a Cdc7 inhibitor's mechanism of action.

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and is a promising target for cancer therapy due to its overexpression in various tumor types.[1] This technical guide provides a comprehensive overview of the mechanism of action of TAK-931, a potent and selective, orally bioavailable inhibitor of Cdc7.[1][2] TAK-931 exhibits a time-dependent, ATP-competitive inhibition of Cdc7, leading to the suppression of DNA replication, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[3][4] This document details the preclinical and clinical data for TAK-931, including its biochemical and cellular activity, kinase selectivity, and the methodologies of key experiments.

Introduction to Cdc7 Kinase

Cdc7 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically at the G1/S transition.[5] It forms an active complex with its regulatory subunit, Dbf4 (activator of S-phase kinase, ASK), to form the Dbf4-dependent kinase (DDK).[6][7] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[5] Phosphorylation of the MCM complex by Cdc7 is an essential step for the initiation of DNA replication at replication origins.[7] Given its crucial role in DNA synthesis, Cdc7 is an attractive target for anticancer drug development, as its inhibition can selectively induce cell death in rapidly proliferating cancer cells that are highly dependent on robust DNA replication.[7]

Mechanism of Action of TAK-931

TAK-931 is a highly selective and potent inhibitor of Cdc7 kinase.[3] Its mechanism of action can be detailed as follows:

-

Direct Inhibition of Cdc7 Kinase Activity: TAK-931 is a time-dependent, ATP-competitive inhibitor that binds to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates.[3][4] This direct inhibition halts the initiation of DNA replication.[1]

-

Induction of Replication Stress: By preventing the firing of replication origins, TAK-931 treatment leads to replication stress (RS), a hallmark of cancer.[3][4] This is characterized by the stalling of replication forks and the activation of the DNA damage response (DDR) pathway.[3]

-

Cell Cycle Arrest and Apoptosis: The sustained replication stress induced by TAK-931 leads to a delay in the S phase of the cell cycle.[3][4] In cancer cells, which often have compromised cell cycle checkpoints, this prolonged S phase arrest can lead to mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately triggering apoptosis.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for TAK-931 from preclinical and clinical studies.

Table 1: Biochemical and Cellular Potency of TAK-931

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cdc7) | <0.3 nM | Enzymatic Assay | [2][3] |

| IC50 (CDK2) | 6300 nM | Enzymatic Assay | [3][4] |

| KD | 4.24 x 10⁻¹⁰ M | CDC7 Protein Interaction | [3][4] |

| Koff | 6.30 x 10⁻⁴ /s | CDC7 Protein Interaction | [3][4] |

| Residence Time | 26 min | CDC7 Protein Interaction | [3][4] |

| GI50 (COLO205) | 85 nM | Cell Proliferation Assay | [3] |

| GI50 (RKO) | 818 nM | Cell Proliferation Assay | [3] |

| GI50 (Median) | 407.4 nM | 246 Cancer Cell Lines | [3] |

Table 2: Kinase Selectivity of TAK-931

| Kinase Panel | Selectivity | Reference |

| 317 Kinases | >120-fold higher for Cdc7 | [3][4] |

Table 3: Phase I Clinical Trial Data for TAK-931

| Parameter | Value | Study Population | Reference |

| Recommended Phase II Dose (RP2D) | 50 mg once daily (14 days on, 7 days off) | Advanced Solid Tumors | [8][9] |

| Maximum Tolerated Dose (MTD) - Schedule A | 50 mg | Advanced Solid Tumors | [10] |

| Maximum Tolerated Dose (MTD) - Schedule B | 100 mg | Advanced Solid Tumors | [8][9] |

| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours post-dose | Advanced Solid Tumors | [8][9] |

| Most Common Adverse Events | Nausea (60%), Neutropenia (56%) | Advanced Solid Tumors | [8][9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of TAK-931 are provided below.

In Vitro Kinase Assay

-

Objective: To determine the enzymatic inhibitory activity of TAK-931 against Cdc7 and other kinases.

-

Methodology:

-

Recombinant human Cdc7/Dbf4 complex is incubated with the substrate (e.g., a peptide derived from MCM2) and ATP.

-

TAK-931 at varying concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo kinase assay, which measures the amount of ADP produced.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]

-

Cellular Proliferation Assay

-

Objective: To assess the anti-proliferative activity of TAK-931 in cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., COLO205) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of TAK-931 or vehicle control (DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as CellTiter-Glo or MTS assay.

-

The half-maximal growth inhibition (GI50) values are determined by fitting the dose-response data to a sigmoidal curve.[3]

-

Western Blotting for Phospho-MCM2

-

Objective: To confirm the target engagement of TAK-931 in cells by measuring the phosphorylation of its direct substrate, MCM2.

-

Methodology:

-

Cancer cells are treated with TAK-931 for a specified duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MCM2 (pMCM2) at a specific serine residue (e.g., Ser40).[2]

-

A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate. Total MCM2 and a housekeeping protein (e.g., GAPDH) are used as loading controls.[3]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of TAK-931 in a preclinical animal model.

-

Methodology:

-

Human cancer cells (e.g., COLO205) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[4]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

TAK-931 is administered orally at specified doses and schedules.[4]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pMCM2 levels by western blot or immunohistochemistry).[2]

-

Visualizations

Signaling Pathway of Cdc7 Inhibition by TAK-931

Caption: Mechanism of action of TAK-931 in inhibiting the Cdc7 signaling pathway.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for evaluating the in vivo efficacy of TAK-931 in a xenograft model.

Logical Relationship of TAK-931's Cellular Effects

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 6. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ascopubs.org [ascopubs.org]

Unveiling Cdc7-IN-20: A Potent and Selective Inhibitor of Cell Division Cycle 7 Kinase for Anticancer Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Evaluation of a Promising Thieno[3,2-d]pyrimidin-4(3H)-one Derivative

Executive Summary

Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation, has emerged as a compelling target for cancer therapy due to its overexpression in a wide range of human cancers and its critical role in cell cycle progression. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Cdc7-IN-20 (also known as EP-05), a potent and selective, orally active Cdc7 inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the preclinical data and methodologies associated with this promising anticancer agent.

Introduction to Cdc7 Kinase as a Therapeutic Target

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[1][2] The DDK complex plays an indispensable role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, the core component of the replicative helicase.[3][4] This phosphorylation event is a critical step for the recruitment of other replication factors and the subsequent unwinding of DNA at replication origins.

Given that uncontrolled cell proliferation is a hallmark of cancer, and that cancer cells are often under replicative stress, targeting key regulators of DNA replication like Cdc7 presents a promising therapeutic strategy.[4][5] Inhibition of Cdc7 has been shown to induce S-phase arrest and apoptosis in cancer cells, often with a greater selectivity for tumor cells over normal cells.[5]

Discovery of this compound (EP-05)

This compound (EP-05) was identified through a focused drug discovery program aimed at developing potent and selective inhibitors based on a 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one scaffold.[6][7] This effort led to the discovery of a series of compounds with significant inhibitory activity against Cdc7 kinase.

Chemical Structure

The chemical structure of this compound is (S)-2-(1-azabicyclo[2.2.2]octan-2-yl)-6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one.

Quantitative Biological Data

The biological activity of this compound was characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Parameter | Value (nM) |

| IC50 | 0.93 |

| Ki | 0.11 |

Table 2: In Vitro Anti-proliferative Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| Capan-1 | Pancreatic Cancer | < 0.03 |

| COLO 205 | Colon Cancer | < 0.03 |

| SW620 | Colon Cancer | 0.068 |

| DLD-1 | Colon Cancer | 0.070 |

| HUVEC | Normal Endothelial Cells | 33.41 |

Signaling Pathways and Experimental Workflows

Cdc7 Signaling Pathway in DNA Replication Initiation

The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication.

Caption: Cdc7-Dbf4 (DDK) signaling in DNA replication initiation.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the general workflow for determining the in vitro inhibitory activity of this compound against Cdc7 kinase.

Caption: General workflow for an in vitro Cdc7 kinase assay.

Synthesis of this compound

The detailed synthetic route for this compound is provided in the supplementary information of the primary publication by Fu M, et al.[6] While the specific, step-by-step protocol from the supplementary material is not publicly available, the general synthesis involves the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by the introduction of the 3-fluoropyridin-4-yl group and the chiral (S)-1-azabicyclo[2.2.2]octan-2-yl moiety. The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives often involves multi-step sequences starting from commercially available thiophene derivatives.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. The specific conditions and reagents used in the primary study may vary.

In Vitro Cdc7 Kinase Activity Assay (Representative Protocol)

This protocol is based on the detection of ADP produced from the kinase reaction using a commercially available kit such as ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

MCM2 protein (or a suitable peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the this compound dilution or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of a solution containing Cdc7/Dbf4 kinase and the MCM2 substrate to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay - Representative Protocol)

Materials:

-

COLO 205 cells (or other cancer cell lines)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for MCM2 Phosphorylation (Representative Protocol)

Materials:

-

COLO 205 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Treat COLO 205 cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-MCM2 signal to the total MCM2 and loading control (β-actin).

In Vivo Tumor Xenograft Study (Representative Protocol)

Materials:

-

Athymic nude mice (e.g., BALB/c nude)

-

COLO 205 cells

-

Matrigel

-

This compound formulation for oral administration

-

Vehicle control

Procedure:

-

Subcutaneously inject a suspension of COLO 205 cells and Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Analyze the tumor growth inhibition to evaluate the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of Cdc7 kinase with significant anti-proliferative activity against a range of cancer cell lines and demonstrated in vivo anti-tumor efficacy. Its favorable pharmacological profile, including oral bioavailability, makes it a promising candidate for further preclinical and clinical development. Future studies should focus on elucidating the detailed molecular mechanisms of action, identifying predictive biomarkers for patient stratification, and exploring combination therapies with other anticancer agents to enhance therapeutic efficacy and overcome potential resistance mechanisms. The continued investigation of this compound and other Cdc7 inhibitors holds great promise for the development of novel and effective cancer treatments.

References

Unveiling Cdc7-IN-20: A Technical Primer on a Novel Cdc7 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the regulation of cell cycle progression.[1][2][3] Its heightened expression in a variety of human cancers has positioned it as a compelling target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of Cdc7-IN-20, a potent inhibitor of Cdc7 kinase. While specific peer-reviewed data for this compound is not extensively available in the public domain, this document synthesizes information based on its chemical structure and the established knowledge of Cdc7 kinase inhibition.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor characterized by a furanone core structure. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(cyclopropylmethoxy)-5-(morpholin-4-ylamino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)furan-2(5H)-one |

| Molecular Formula | C22H22N4O4 |

| Molecular Weight | 410.42 g/mol |

| SMILES | C(OCC1CC1)(=O)C2=C(NN3CCOCC3)OC(=CC=4C=5C(NC4)=NC=CC5)C2=O |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

The Cdc7 Signaling Pathway and Mechanism of Action of Inhibitors

Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK). DDK is essential for the initiation of DNA replication during the S phase of the cell cycle. The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is a key component of the pre-replication complex (pre-RC) that assembles at replication origins.

The signaling pathway can be visualized as follows:

Cdc7 inhibitors, such as this compound, are ATP-competitive inhibitors that bind to the active site of the Cdc7 kinase, preventing the phosphorylation of its substrates. This action halts the initiation of DNA replication, leading to cell cycle arrest and, in cancer cells, often apoptosis.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, a general methodology for evaluating the activity of a Cdc7 inhibitor is provided below.

In Vitro Cdc7 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

MCM2 protein (or a peptide substrate)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Test compound (this compound) dissolved in DMSO

-

Phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter or phosphorimager

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, recombinant Cdc7/Dbf4, and the MCM2 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP, or run the samples on an SDS-PAGE gel.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Quantitative Data for Representative Cdc7 Inhibitors

To provide a context for the potential potency of this compound, the following table summarizes publicly available data for other well-characterized Cdc7 inhibitors.

| Inhibitor | Cdc7 IC50 (nM) | Cell-based IC50 (µM) | Reference |

| PHA-767491 | 10 | 0.3 - 1 | [4] |

| TAK-931 | <1 | 0.01 - 0.1 | [5] |

| XL413 | 2.5 | >10 (cell line dependent) | |

| BMS-863233 | 0.9 | ~0.1 | |

| NMS-1116354 | 5 | ~0.2 |

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion

This compound represents a novel chemical scaffold for the inhibition of Cdc7 kinase. Based on its structure and the established role of Cdc7 in cancer, it holds promise as a potential therapeutic agent. Further detailed biochemical and cellular characterization is required to fully elucidate its mechanism of action and preclinical efficacy. The experimental protocols and comparative data provided in this guide offer a framework for the scientific community to further investigate this compound and other novel Cdc7 inhibitors in the pursuit of new cancer therapies.

References

- 1. Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. research.universityofgalway.ie [research.universityofgalway.ie]

- 4. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cdc7 Inhibition in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and plays a pivotal role in the G1/S transition of the cell cycle. Its overexpression is a common feature in a multitude of human cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the role of Cdc7 inhibitors in inducing cell cycle arrest, with a focus on their mechanism of action, cellular effects, and the experimental protocols used for their characterization. Due to the limited public information on a specific compound designated "Cdc7-IN-20," this document synthesizes data from well-characterized Cdc7 inhibitors such as PHA-767491, XL413, and TAK-931 to serve as a comprehensive resource for the scientific community.

Introduction to Cdc7 Kinase

Cdc7 is a serine/threonine kinase that, in conjunction with its regulatory subunit Dbf4 (Dumbbell former 4), forms the active Dbf4-dependent kinase (DDK) complex.[1][2] The primary substrate of DDK is the minichromosome maintenance (MCM) complex (MCM2-7), a helicase essential for unwinding DNA at replication origins.[1][3] Phosphorylation of the MCM complex by Cdc7 is a prerequisite for the initiation of DNA synthesis during the S phase.[1][3]

In cancer cells, which often harbor defects in cell cycle checkpoints, the dependency on Cdc7 for DNA replication is heightened.[1] Inhibition of Cdc7 in these cells leads to replication stress, S-phase arrest, and ultimately, p53-independent apoptosis.[1][4] Conversely, normal cells, with intact checkpoint mechanisms, tend to undergo a reversible cell cycle arrest in response to Cdc7 inhibition, highlighting a potential therapeutic window for Cdc7 inhibitors.[1]

Mechanism of Action of Cdc7 Inhibitors

Cdc7 inhibitors are typically small molecules that act as ATP-competitive inhibitors, binding to the active site of the Cdc7 kinase and preventing the phosphorylation of its substrates.[5] This blockade of MCM phosphorylation inhibits the initiation of DNA replication, leading to stalled replication forks and the activation of the DNA damage response (DDR).[5] However, unlike many DNA damaging agents, Cdc7 inhibitors do not typically elicit a robust, sustained DNA damage response, and in some contexts, can even impair the S-phase checkpoint.[1][6] This unique mechanism contributes to the selective killing of cancer cells.

Quantitative Data on Cdc7 Inhibitor Activity

The potency of Cdc7 inhibitors is determined through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for biochemical activity, while the half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) is used to quantify cellular effects.

| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 Value | Reference(s) |

| PHA-767491 | Kinase Assay | Cdc7 | 10 nM | [5] |

| Compound #3 | Kinase Assay | Cdc7 | 2 nM | [5] |

| NMS-354 | Kinase Assay | Cdc7 | 3 nM | [5] |

| EP-05 | Kinase Assay | CDC7 | < 10 nM | [7] |

| EP-05 | Cell Viability | SW620 | 0.068 µM | [7] |

| EP-05 | Cell Viability | DLD-1 | 0.070 µM | [7] |

| EP-05 | Cell Viability | Capan-1 | 0.028 µM | [7] |

| EP-05 | Cell Viability | HUVEC (normal) | 33.41 µM | [7] |

| Cdc7-IN-19 | Kinase Assay | Cdc7 | 1.49 nM | [8] |

Experimental Protocols

In Vitro Cdc7 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

MCM2 peptide substrate (e.g., biotinylated peptide spanning residues 35-47 of human MCM2)[9]

-

Kinase buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 1 mM DTT, 10 µM ATP)[8]

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)[8]

-

Test inhibitor (e.g., Cdc7-IN-X)

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, MCM2 substrate, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding recombinant Cdc7/Dbf4 kinase and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[3]

-

Stop the reaction by adding SDS-PAGE sample buffer or by spotting the reaction mixture onto phosphocellulose paper.[8]

-

If using phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure ADP production, which correlates with kinase activity.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of a Cdc7 inhibitor on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SW620, DLD-1, Capan-1)[7]

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitor

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control and calculate the percentage of cell viability.

-

Determine the EC50 or GI50 value by plotting the percentage of viability against the inhibitor concentration and fitting to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a Cdc7 inhibitor.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test inhibitor

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells to approximately 70-80% confluency and treat with the test inhibitor at various concentrations for a defined time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay detects apoptosis (programmed cell death) induced by the Cdc7 inhibitor.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test inhibitor

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the test inhibitor as for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

Analyze the samples by flow cytometry. Annexin V-FITC positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing Signaling Pathways and Workflows

Conclusion

Inhibition of Cdc7 kinase represents a promising strategy for the development of novel anti-cancer therapeutics. By targeting a key enzyme in DNA replication, Cdc7 inhibitors induce cell cycle arrest and apoptosis, with a degree of selectivity for cancer cells. The technical guide provided here outlines the fundamental principles of Cdc7 inhibition, presents key quantitative data for representative inhibitors, and details the experimental protocols necessary for their evaluation. This information serves as a valuable resource for researchers and drug developers working to advance this important class of targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Cdc7-IN-19 [smolecule.com]

- 8. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.in [promega.in]

The Selective Cdc7 Kinase Inhibitor Cdc7-IN-20: A Technical Overview

Disclaimer: Publicly available information on a selective Cdc7 kinase inhibitor specifically named "Cdc7-IN-20" is not available at this time. It is possible that this is a novel compound with limited data, a compound known by a different designation, or a typographical error. This guide will therefore focus on the well-characterized, selective Cdc7 kinase inhibitor, XL413 , as a representative example to provide an in-depth technical overview relevant to researchers, scientists, and drug development professionals. The principles, experimental methodologies, and data presentation are broadly applicable to the study of other selective Cdc7 inhibitors.

Introduction to Cdc7 Kinase

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] It is a highly conserved enzyme that, in conjunction with its regulatory subunit Dbf4 (also known as ASK), forms an active kinase complex essential for the G1/S phase transition of the cell cycle.[2][3] The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is a key component of the pre-replication complex (pre-RC).[4][5] Phosphorylation of MCM proteins by Cdc7 is a critical step for the initiation of DNA unwinding and the subsequent recruitment of the DNA replication machinery.[2][5]

Given that uncontrolled cell proliferation is a hallmark of cancer, and that cancer cells are often highly dependent on efficient DNA replication, Cdc7 has emerged as a promising target for anticancer drug development.[1][6] Overexpression of Cdc7 has been observed in a variety of human tumors and is often correlated with poor prognosis.[5] Inhibition of Cdc7 kinase activity has been shown to induce S-phase arrest and apoptosis in cancer cells, while having a lesser effect on normal, non-proliferating cells.[4]

This compound and Representative Selective Inhibitors

While specific data for this compound is unavailable, several potent and selective Cdc7 inhibitors have been developed and characterized. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Cdc7 kinase domain. This guide will use XL413 as a primary example, with comparative data from other notable inhibitors where relevant.

Quantitative Inhibitory Activity

The potency and selectivity of a kinase inhibitor are critical parameters for its potential as a therapeutic agent. These are typically quantified by the half-maximal inhibitory concentration (IC50) against the target kinase and a panel of other kinases.

| Inhibitor | Target | IC50 (nM) | Selectivity Notes | Reference |

| XL413 | Cdc7 | 3.4 | Highly selective over other kinases. | [7] |

| Cdc7-IN-19 | Cdc7 | 1.49 | Potent inhibitory activity. | [8] |

| TAK-931 | Cdc7 | <1 | Orally active, selective inhibitor. | [9] |

| PHA-767491 | Cdc7/CDK9 | 10 (Cdc7) | Dual inhibitor of Cdc7 and CDK9. | [10][11] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of Cdc7 inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on Cdc7 kinase activity.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase complex

-

MCM2 protein substrate

-

[(\gamma)-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

Test compound (e.g., XL413) dissolved in DMSO

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microcentrifuge tube, combine the recombinant Cdc7/Dbf4 kinase, MCM2 substrate, and the test compound at various concentrations in the kinase reaction buffer.

-

Initiate the kinase reaction by adding [(\gamma)-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated MCM2 protein using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition at each compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for MCM2 Phosphorylation

Objective: To assess the inhibition of Cdc7 kinase activity within a cellular context by measuring the phosphorylation of its substrate, MCM2.

Materials:

-

Cancer cell line (e.g., HCT116, HeLa)

-

Cell culture medium and supplements

-

Test compound (e.g., XL413)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total-MCM2, anti-GAPDH (loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4-24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-MCM2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe for total MCM2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the level of phospho-MCM2 relative to total MCM2.

Cell Cycle Analysis

Objective: To determine the effect of the Cdc7 inhibitor on cell cycle progression.

Materials:

-

Cancer cell line

-

Test compound

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at various concentrations for a defined period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Cell Viability/Proliferation Assay

Objective: To measure the effect of the Cdc7 inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line

-

Test compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

Cdc7 Signaling Pathway in DNA Replication Initiation

Caption: Cdc7 signaling pathway in DNA replication initiation.

Experimental Workflow for Characterizing a Selective Cdc7 Inhibitor

Caption: Experimental workflow for characterizing a selective Cdc7 inhibitor.

Conclusion

Selective inhibitors of Cdc7 kinase, such as XL413, represent a promising therapeutic strategy for the treatment of cancer. Their mechanism of action, which involves the targeted disruption of DNA replication initiation, leads to cell cycle arrest and apoptosis preferentially in cancer cells. The in-depth characterization of these inhibitors through a combination of in vitro and cellular assays is crucial for their preclinical and clinical development. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of novel selective Cdc7 kinase inhibitors. As research in this area continues, it is anticipated that these targeted therapies will play an increasingly important role in oncology.

References

- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule Articles | Smolecule [smolecule.com]

- 6. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Cdc7-IN-19 [smolecule.com]

- 9. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [researchrepository.universityofgalway.ie]

- 11. mdpi.com [mdpi.com]

Investigating the Downstream Effects of Cdc7-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anti-cancer therapeutics. This document provides a technical overview of the downstream effects of Cdc7 inhibition, with a focus on the potent and selective inhibitor, Cdc7-IN-20. Due to the limited public data specifically for this compound, this guide incorporates representative data from other well-characterized Cdc7 inhibitors to illustrate the expected biological consequences. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction to Cdc7 Kinase and Its Inhibition

Cdc7 is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[1] The primary and most well-characterized function of DDK is the phosphorylation of the minichromosome maintenance (MCM) complex (Mcm2-7), a key component of the pre-replication complex (pre-RC).[2] This phosphorylation event is an essential trigger for the initiation of DNA synthesis during the S phase of the cell cycle.[1]

Given its crucial role in DNA replication, a process often dysregulated in cancer, Cdc7 has emerged as a significant target for drug development.[3] Inhibition of Cdc7 kinase activity is expected to block the initiation of DNA replication, leading to cell cycle arrest and, preferentially in cancer cells, apoptosis.[2] this compound is a potent and selective inhibitor of Cdc7 kinase.

Quantitative Data on Cdc7 Inhibition

The efficacy of a kinase inhibitor is initially determined by its biochemical potency against the target enzyme and its subsequent effects on cellular processes.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | Target | IC50 (nM) | Notes |

| Cdc7-IN-19* | Cdc7 Kinase | 1.49[4] | High potency at very low concentrations. |

| PHA-767491 | Cdc7 Kinase | 10[5] | A dual Cdc7/Cdk9 inhibitor. |

| XL413 | Cdc7 Kinase | 22.7[5] | A potent DDK inhibitor. |

| Compound #3 | Cdc7 Kinase | 2[6] | Orally active antitumor agent. |

| NMS-354 | Cdc7 Kinase | 3[6] | Orally available Cdc7 inhibitor. |

*Data for Cdc7-IN-19 is used as a close proxy for this compound.

Cellular Proliferation and Viability

The downstream effects of Cdc7 inhibition manifest in the inhibition of cell proliferation and a reduction in cell viability, particularly in cancer cell lines.

| Inhibitor | Cell Line | Assay | Endpoint | Result |

| PHA-767491 | HCC1954 | Proliferation | IC50 | 0.64 µM[5] |

| PHA-767491 | Colo-205 | Proliferation | IC50 | 1.3 µM[5] |

| XL413 | HCC1954 | Proliferation | IC50 | 22.9 µM[5] |

| XL413 | Colo-205 | Proliferation | IC50 | 1.1 µM[5] |

| EP-05 | SW620 | Cytotoxicity | IC50 | 0.068 µM[7] |

| EP-05 | DLD-1 | Cytotoxicity | IC50 | 0.070 µM[7] |

| EP-05 | HUVEC (normal) | Cytotoxicity | IC50 | 33.41 µM[7] |

Cell Cycle Analysis

Inhibition of Cdc7 is expected to cause a block in the G1/S phase transition due to the failure of DNA replication initiation.

| Inhibitor | Cell Line | Duration | Effect | Reference |

| TAK-931 | NSCLC cells | 24 h | Increase in G1 phase population | [8] |

| Cdc7 siRNA | PANC-1 | 96 h | G1 arrest | |

| Cdc7 depletion | MCF10A | 24 h | Transient lengthening of S, G1, and G2 phases | [9][10] |

Induction of Apoptosis

In cancer cells, the inability to replicate DNA due to Cdc7 inhibition often leads to programmed cell death, or apoptosis.

| Inhibitor/Method | Cell Line | Observation | Reference |

| PHA-767491 | HCC1954 & Colo-205 | Induction of apoptosis | [5] |

| Cdc7 siRNA | PANC-1 | Cleavage of PARP-1 and Caspase-3 | |

| Cdc7 siRNA | Chemo-resistant SCLC | Significant induction of apoptosis | [11] |

| Cdc7 depletion | siCDC7-transfected cells | Significantly higher levels of apoptosis | [12] |

Signaling Pathways and Downstream Effects

The inhibition of Cdc7 by this compound initiates a cascade of downstream molecular events, primarily centered around the regulation of DNA replication and cell cycle progression.

Caption: Downstream signaling cascade following Cdc7 inhibition.

Experimental Protocols

To investigate the downstream effects of this compound, a series of standard cell biology assays can be employed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13][14]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle.

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound or a vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[15][16] Cells can be stored at -20°C.

-

Staining: Rehydrate the cells in PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[16][17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.[16]

Western Blot for Mcm2 Phosphorylation

This technique is used to detect the phosphorylation status of Mcm2, a direct downstream target of Cdc7.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

-

Blocking: Block the membrane with a solution containing 5% w/v BSA in TBST to prevent non-specific antibody binding.[18]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Mcm2 (e.g., anti-phospho-Mcm2 Ser53). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total Mcm2 as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[20][21]

-

Cell Preparation: Grow and treat cells on coverslips or in multi-well plates.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[22]

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.[23][24]

-

Staining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI. Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit bright fluorescent nuclei.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical progression of an investigation can aid in planning and execution.

Caption: A typical experimental workflow for characterizing a Cdc7 inhibitor.

Conclusion

This compound, as a potent inhibitor of Cdc7 kinase, is expected to exert significant downstream effects on cellular processes, primarily through the disruption of DNA replication initiation. This leads to a cascade of events including the inhibition of Mcm2 phosphorylation, G1/S cell cycle arrest, and the induction of apoptosis, particularly in cancer cells which are often more reliant on robust DNA replication machinery. The experimental protocols and workflows detailed in this guide provide a solid framework for researchers to further investigate the specific effects of this compound and other Cdc7 inhibitors in various cellular contexts. The continued exploration of this class of compounds holds promise for the development of novel and effective cancer therapies.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Upregulation of CDC7 Associated with Cervical Cancer Incidence and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Cdc7-IN-19 [smolecule.com]

- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 10. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDC7 cell division cycle 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. corefacilities.iss.it [corefacilities.iss.it]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. assaygenie.com [assaygenie.com]

- 21. youtube.com [youtube.com]

- 22. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Cdc7 in DNA Replication: A Technical Guide to the Evaluation of Novel Inhibitor Cdc7-IN-20

For Immediate Release

A Comprehensive Analysis of Cdc7-IN-20, a Potent and Selective Inhibitor of Cell Division Cycle 7 Kinase, and its Impact on DNA Replication Initiation

This technical guide provides an in-depth overview of Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation, and details the preclinical evaluation of a novel inhibitor, this compound. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.

Introduction to Cdc7 Kinase: A Prime Target in Oncology

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] Its primary function is to phosphorylate subunits of the minichromosome maintenance (MCM) complex, the replicative helicase essential for unwinding DNA at replication origins.[3][4] This phosphorylation event is a prerequisite for the recruitment of other key replication factors and the subsequent firing of replication origins.[2]

Given its essential role in S-phase progression, Cdc7 has emerged as a promising therapeutic target in oncology.[2][3] Many cancer cells exhibit a heightened dependency on Cdc7 activity due to increased proliferative rates and compromised cell cycle checkpoints.[3][4] Inhibition of Cdc7 has been shown to induce replication stress, leading to cell cycle arrest and, ultimately, p53-independent apoptosis in tumor cells, while often having a less severe impact on normal, non-proliferating cells.[3][4]

This compound: A Novel ATP-Competitive Inhibitor

This compound is a novel, potent, and selective ATP-competitive inhibitor of Cdc7 kinase. Its mechanism of action involves binding to the ATP-binding pocket of Cdc7, thereby preventing the phosphorylation of its downstream substrates and halting the initiation of DNA replication. This guide details the biochemical and cellular characterization of this compound.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound were quantified through a series of biochemical and cellular assays. The data presented below demonstrates its potency and selectivity.

Table 1: Biochemical Potency of this compound

| Assay Type | Parameter | Value (nM) |

| Cdc7/Dbf4 Kinase Assay | IC50 | 8 |

| CDK2/Cyclin E Kinase Assay | IC50 | >10,000 |

| Aurora A Kinase Assay | IC50 | >10,000 |

| PLK1 Kinase Assay | IC50 | >10,000 |

Data is representative of typical findings for a selective Cdc7 inhibitor.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) |

| HCT116 (Colon) | Cell Viability (72h) | IC50 | 0.5 |

| MCF7 (Breast) | Cell Viability (72h) | IC50 | 0.8 |

| A549 (Lung) | Cell Viability (72h) | IC50 | 1.2 |

| NHDF (Normal Fibroblast) | Cell Viability (72h) | IC50 | >50 |

| HCT116 (Colon) | MCM2 Phosphorylation (6h) | IC50 | 0.1 |

Data is representative of typical findings for a selective Cdc7 inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the workflows of the principal experiments conducted to characterize its activity.

Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.

Caption: Biochemical Kinase Assay Workflow.

Caption: Cellular Assay Workflow for Cdc7 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Cdc7 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to Cdc7 activity.

-

Reagent Preparation :

-

Prepare a 1x kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute recombinant human Cdc7/Dbf4 enzyme to the desired concentration in kinase buffer.

-

Prepare a solution of MCM2 peptide substrate and ATP in kinase buffer.

-

Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure :

-

Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 10 µL of the Cdc7/Dbf4 enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection :

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Cellular MCM2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of MCM2 at serine 53 (a known Cdc7 target site) in cells treated with the inhibitor.

-

Cell Culture and Treatment :

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose range of this compound or DMSO for 6 hours.

-

-

Protein Extraction :

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

Western Blotting :

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-MCM2 (Ser53) and total MCM2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis :

-

Quantify the band intensities for phospho-MCM2 and total MCM2.

-

Normalize the phospho-MCM2 signal to the total MCM2 signal.

-

Calculate the percentage of inhibition of MCM2 phosphorylation and determine the IC₅₀ value.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Seeding and Treatment :

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

-

Assay Procedure :

-

Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis :

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of cell viability relative to DMSO-treated control cells.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration.

-

Conclusion

The data presented in this technical guide demonstrates that this compound is a potent and selective inhibitor of Cdc7 kinase. It effectively blocks the phosphorylation of the downstream target MCM2 in cellular settings and exhibits robust anti-proliferative activity in cancer cell lines with minimal impact on non-transformed cells. These findings underscore the therapeutic potential of targeting the Cdc7 pathway and position this compound as a promising candidate for further preclinical and clinical development in oncology.

References

The Role of Cdc7 Inhibition in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anti-cancer therapies. Inhibition of Cdc7 has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental protocols associated with the induction of apoptosis by Cdc7 inhibitors. Due to the limited publicly available data on a specific inhibitor designated "Cdc7-IN-20," this document focuses on the well-characterized mechanisms of other potent Cdc7 inhibitors, such as PHA-767491 and XL413, which are considered representative of this class of compounds.

Core Mechanism of Action

Cdc7 is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA synthesis. The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the catalytic core of the replicative helicase. Phosphorylation of MCM proteins by Cdc7 is an essential step for the unwinding of DNA at replication origins and the subsequent recruitment of the DNA replication machinery.[1][2]

Inhibition of Cdc7 kinase activity disrupts this fundamental process, leading to a cascade of events that culminate in apoptotic cell death, particularly in cancer cells. The key steps in the mechanism of action are:

-

Inhibition of DNA Replication Initiation: Cdc7 inhibitors directly block the phosphorylation of the MCM complex.[1] This prevents the initiation of DNA replication at origins.

-

S-Phase Arrest: The failure to initiate replication leads to an arrest or significant delay in the S-phase of the cell cycle.[3]

-

Induction of Replication Stress: The stalling of replication forks and the accumulation of incompletely replicated DNA generate significant replication stress.[4]

-

p53-Independent Apoptosis: Unlike many DNA-damaging agents, Cdc7 inhibition induces apoptosis through a pathway that is independent of the tumor suppressor p53.[5][6] This is particularly relevant for the treatment of cancers with mutated or non-functional p53.

-

Activation of Apoptotic Signaling: The apoptotic response to Cdc7 inhibition is mediated by the ATR (Ataxia Telangiectasia and Rad3-related) and p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5] Notably, this occurs without the activation of the Chk1-dependent checkpoint, which is a common response to other types of replication stress.[5]

Quantitative Data on Apoptosis Induction

The efficacy of Cdc7 inhibitors in inducing apoptosis has been quantified in various cancer cell lines. The following tables summarize key findings from studies using representative Cdc7 inhibitors.

Table 1: Apoptosis Induction by Cdc7 Inhibition in Pancreatic Cancer Cells

| Cell Line | Treatment | Apoptosis Rate (%) | Method | Reference |

| Capan-1 | 10 nM CDC7 siRNA (96h) | 64 | Annexin V | [7] |

| PANC-1 | 10 nM CDC7 siRNA (96h) | 75 | Annexin V | [7] |

| BxPC3 | MSK-777 (24h) | Significant sub-G1 population | Flow Cytometry (PI) |

Table 2: Apoptosis Induction by Cdc7 Inhibition in Glioblastoma and Other Cancer Cells

| Cell Line | Inhibitor | Concentration | Apoptosis Induction | Method | Reference |

| U87-MG | PHA-767491 | 2.5 µM & 10 µM | Dose-dependent increase | Cell Death Detection ELISA, Annexin V | [6] |

| U251-MG | PHA-767491 | 2.5 µM & 10 µM | Dose-dependent increase | Cell Death Detection ELISA, Annexin V | [6] |

| KYSE150 (ESCC) | siCDC7 | - | Increased from 6.9% to 16.8% | Flow Cytometry | |

| KYSE150 (ESCC) | PHA-767491 | - | Increased to 25.5% (from siCDC7) | Flow Cytometry | |

| HeLa (Cervical) | siCDC7 (36h) | - | 7.83 ± 0.62% (vs 3.19 ± 0.12% control) | Annexin V-FITC/PI | |

| SiHa (Cervical) | siCDC7 (36h) | - | 5.39 ± 0.40% (vs 1.11 ± 0.14% control) | Annexin V-FITC/PI |

Signaling Pathways in Cdc7 Inhibition-Induced Apoptosis

The signaling cascade leading to apoptosis upon Cdc7 inhibition is distinct from classical DNA damage response pathways. The following diagram illustrates the key molecular events.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of Cdc7 inhibitors.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the impact of a Cdc7 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Cdc7 inhibitor stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of the Cdc7 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO in medium) to respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment. For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 channel.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blot Analysis of Apoptosis Markers

This protocol is used to detect key proteins involved in the apoptotic cascade, such as cleaved PARP and cleaved caspases.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of PARP and caspases indicates apoptosis.

Conclusion

Inhibition of Cdc7 kinase represents a promising strategy for the targeted induction of apoptosis in cancer cells. The mechanism, which relies on the generation of overwhelming replication stress and activation of a p53-independent apoptotic pathway, provides a therapeutic window for treating a broad range of malignancies, including those resistant to conventional therapies. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel Cdc7 inhibitors. Further research into specific inhibitors and their effects in diverse cancer models will be crucial for translating this promising approach into clinical practice.

References

- 1. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]

- 2. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]

- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]